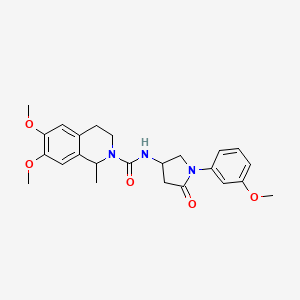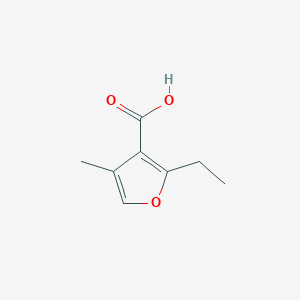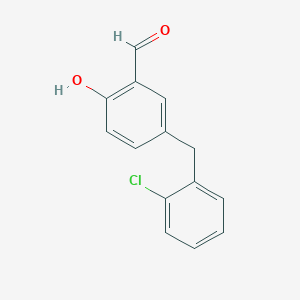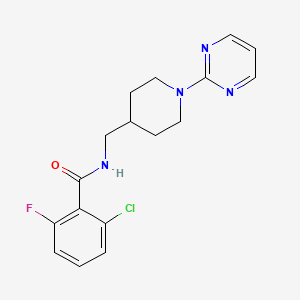![molecular formula C12H13N3O2S2 B2389628 N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 329079-69-8](/img/structure/B2389628.png)
N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, also known as MTAA, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MTAA is a thiazolidinone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes, as well as the induction of apoptosis in cancer cells. N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of bacterial enoyl-acyl carrier protein reductase, which is involved in bacterial fatty acid biosynthesis. In addition, N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of fungal chitin synthase, which is involved in fungal cell wall synthesis. N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of inflammatory responses. N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains. In addition, N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has also been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several advantages for lab experiments, including its potent antibacterial, antifungal, and anticancer properties, as well as its ability to modulate inflammatory responses. N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be easily synthesized through various methods, and its purity can be easily assessed through recrystallization or column chromatography. However, N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide also has some limitations for lab experiments, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the study of N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, including the development of novel synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its potential therapeutic applications. Further studies are needed to determine the safety and efficacy of N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide in vivo, as well as its potential for drug development. In addition, the investigation of the mechanism of action of N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide and its potential targets could lead to the development of new antibacterial, antifungal, and anticancer agents.
合成法
N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be synthesized through various methods, including the reaction of 4-methoxybenzaldehyde with 2-amino-5-methyl-1,3,4-thiadiazole, followed by the reaction of the resulting intermediate with chloroacetyl chloride. Another synthesis method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-methoxybenzoyl chloride, followed by the reaction of the resulting intermediate with thioacetic acid. Both methods result in the formation of N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, which can be purified through recrystallization or column chromatography.
科学的研究の応用
N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been studied for its potential therapeutic applications, including its antibacterial, antifungal, and anticancer properties. In vitro studies have shown that N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide exhibits potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been studied for its potential anticancer properties, with in vitro studies showing that it inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-8-14-15-12(19-8)18-7-11(16)13-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZFTPZUUPPWMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2389551.png)
![[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B2389552.png)
![2-((E)-{[4-(1-adamantyl)phenyl]imino}methyl)-6-bromo-4-nitrophenol](/img/structure/B2389553.png)


![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2389558.png)

![N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2389560.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate](/img/structure/B2389561.png)
![N-(3-chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2389562.png)

![N-(3-methoxybenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2389567.png)